N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
This compound is a thieno[3,4-c]pyrazole derivative featuring a 4-fluorophenyl group at position 2, a sulfone (5,5-dioxo) moiety, and an ethanediamide bridge substituted with a pyridin-2-ylmethyl group. The pyridine moiety may enhance solubility and bioavailability compared to aliphatic substituents .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O4S/c20-12-4-6-14(7-5-12)25-17(15-10-30(28,29)11-16(15)24-25)23-19(27)18(26)22-9-13-3-1-2-8-21-13/h1-8H,9-11H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQDAMJDSHREIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group and the pyridin-2-ylmethyl group is usually accomplished through nucleophilic substitution reactions. The final step involves the formation of the oxalamide linkage, which can be achieved by reacting the intermediate with oxalyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of flow chemistry techniques to ensure precise control over reaction conditions and the use of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties, which can be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Structural Analogues
Key analogues share the thieno[3,4-c]pyrazole core and ethanediamide backbone but differ in substituents. Below is a comparative analysis:
Physicochemical and Functional Differences
Solubility :
- The target compound’s pyridin-2-ylmethyl group introduces a basic nitrogen atom (pKa ~4.5–5.5), enhancing solubility in acidic environments compared to the 3-methoxypropyl (neutral) and cyclopentyl (hydrophobic) analogues .
- The 3-methoxypropyl analogue’s ether oxygen may form hydrogen bonds, moderately improving solubility in polar solvents .
The pyridine group in the target compound could undergo N-oxidation, a common metabolic pathway for heteroaromatic systems .
Binding Interactions :
- The pyridin-2-ylmethyl group in the target compound may engage in π-π interactions with aromatic residues in biological targets (e.g., kinase ATP-binding pockets), a feature absent in aliphatic analogues .
- The sulfone moiety (common to all analogues) likely contributes to hydrogen bonding with serine/threonine residues in enzymes .
Biological Activity
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups that may contribute to its biological activities, particularly in the fields of anticancer and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 442.5 g/mol. The presence of a thieno[3,4-c]pyrazole core structure is noteworthy as it is associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN4O4S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 899994-92-4 |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- The thieno[3,4-c]pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported that certain derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell survival and death.
- A notable derivative demonstrated an IC50 value of 0.03 mM against specific cancer cell lines, indicating potent anticancer properties .
-
Anti-inflammatory Effects :
- Compounds within this class have been evaluated for their anti-inflammatory activity. They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in the inflammatory response.
- In vitro studies suggest that these compounds can reduce inflammation markers significantly compared to control groups .
- PPARγ Agonism :
Case Studies
Several studies have explored the biological applications of thieno[3,4-c]pyrazole derivatives:
-
Study on Anticancer Mechanisms :
A study published in PLOS ONE investigated a series of dihydropyrano[2,3-c]pyrazoles and found that they act as PPARγ partial agonists while also exhibiting anticancer properties through apoptosis induction in various cancer cell lines . -
Inflammation Model :
In another study focusing on inflammatory models, thieno[3,4-c]pyrazole derivatives were shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages, indicating their potential use in treating inflammatory diseases .
Q & A
Q. What are the critical parameters to monitor during the synthesis of this compound, and how can they be optimized?
Answer: The synthesis requires precise control of temperature (60–80°C), pH (6.5–7.5), and reaction time (8–12 hours) to maximize yield and purity. For example, deviations in temperature may lead to side reactions, while improper pH can destabilize intermediates. Analytical techniques like HPLC (for real-time monitoring) and NMR spectroscopy (to confirm intermediate structures) are critical for optimization. Multi-step reactions often require inert atmospheres (e.g., nitrogen) to prevent oxidation .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : For verifying functional groups and stereochemistry (e.g., ¹H NMR for proton environments, ¹³C NMR for carbon backbone).
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% is typical for pharmacological studies).
- X-ray Crystallography : Resolves 3D conformation and bond angles, critical for structure-activity relationship (SAR) studies .
Q. What are the common biological targets for thieno[3,4-c]pyrazole derivatives, and how can initial activity screening be designed?
Answer: Thieno[3,4-c]pyrazoles often target kinases , GPCRs , or ion channels . Initial screening should include:
- In vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays).
- Cellular viability tests (e.g., MTT assay for cytotoxicity).
- Molecular docking to predict binding affinity against crystallized protein targets (e.g., using AutoDock Vina). Reference compounds with known activity should be included for benchmarking .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?
Answer:
- Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio, catalyst loading).
- Central Composite Design (CCD) can identify optimal conditions with minimal experimental runs. For example, a 3-level factorial design may reveal non-linear relationships between pH and yield.
- Post-optimization, validate predictions with confirmatory runs and apply to continuous-flow systems for reproducibility .
Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data?
Answer:
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding. Poor in vivo activity may stem from rapid clearance.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoencapsulation.
- Species-Specific Differences : Cross-validate in multiple animal models (e.g., murine vs. primate) .
Q. What strategies are effective for modifying substituents to enhance target selectivity while minimizing off-target effects?
Answer:
- SAR-Driven Design : Synthesize analogs with substitutions at the 4-fluorophenyl or pyridinylmethyl groups. For instance, replacing fluorine with chlorine may increase lipophilicity and kinase affinity.
- Computational Alchemical Scanning : Predict binding energy changes using tools like Schrödinger’s Prime MM-GBSA.
- Off-Target Profiling : Screen against panels of related receptors (e.g., CEREP’s BioPrint® panel) to identify selectivity windows .
Q. How can computational methods integrate with experimental data to elucidate the compound’s mechanism of action?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to identify stable binding poses.
- Free Energy Perturbation (FEP) : Quantify the impact of mutations on binding affinity.
- Network Pharmacology : Map compound-target-disease networks using databases like STRING or KEGG to predict polypharmacology .
Q. What protocols ensure stability under varying storage and experimental conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Monitor degradation via HPLC.
- Lyophilization : Improve long-term stability by lyophilizing in cryoprotectants (e.g., trehalose).
- Buffer Compatibility Testing : Evaluate solubility and aggregation in PBS, DMSO, or cell culture media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
